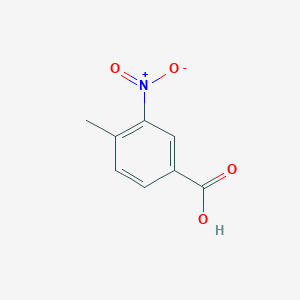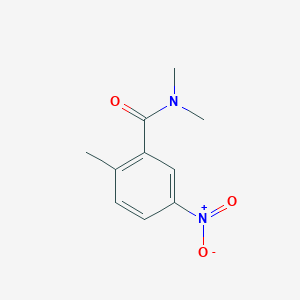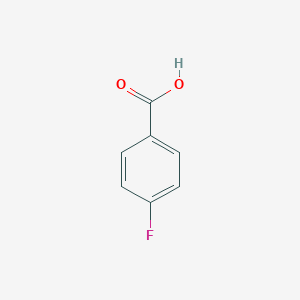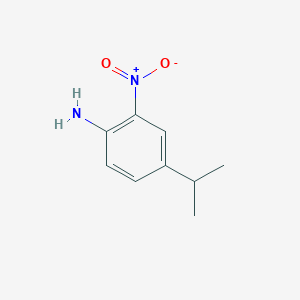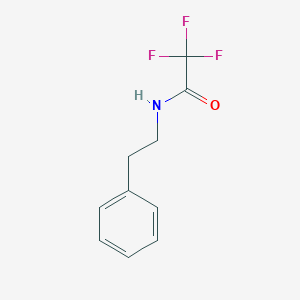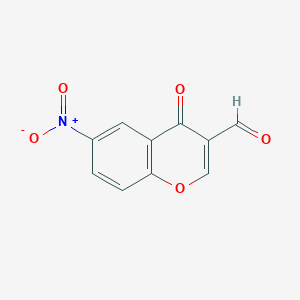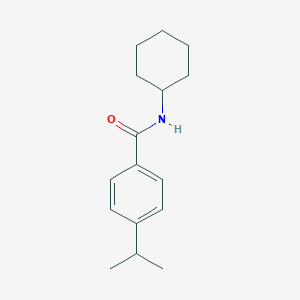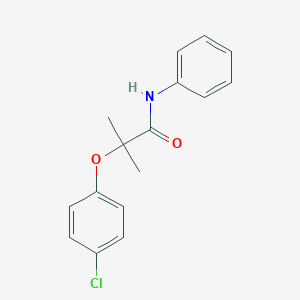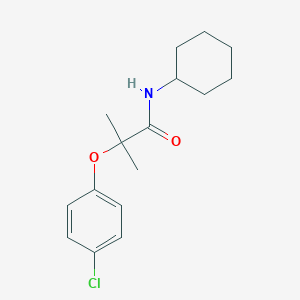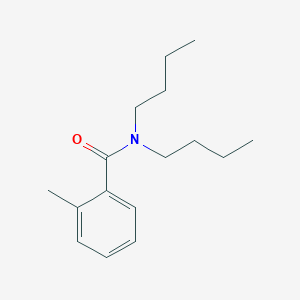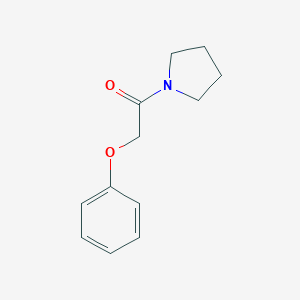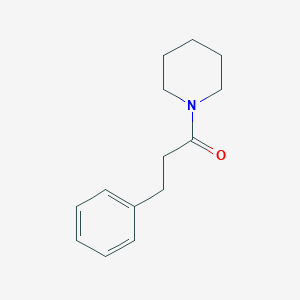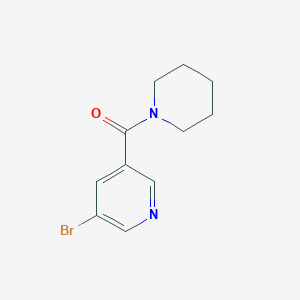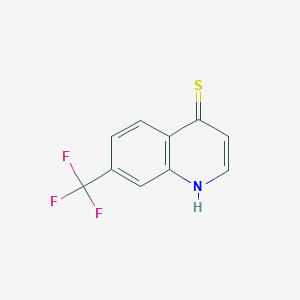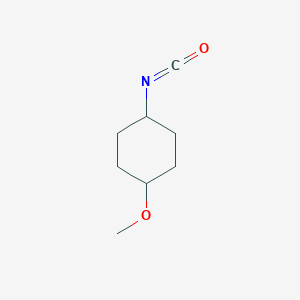
1-Isocyanato-4-methoxycyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Isocyanato-4-methoxycyclohexane, also known as IMCH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
1-Isocyanato-4-methoxycyclohexane acts as a reactive intermediate in various chemical reactions. It can react with various nucleophiles, such as alcohols, amines, and thiols, to form urethanes, ureas, and thioureas, respectively. 1-Isocyanato-4-methoxycyclohexane can also undergo polymerization reactions to form polyurethanes and other polymers.
Efectos Bioquímicos Y Fisiológicos
1-Isocyanato-4-methoxycyclohexane has not been extensively studied for its biochemical and physiological effects. However, it is known that 1-Isocyanato-4-methoxycyclohexane can cause skin irritation and sensitization in humans. Therefore, appropriate precautions should be taken when handling 1-Isocyanato-4-methoxycyclohexane in the laboratory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Isocyanato-4-methoxycyclohexane has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. 1-Isocyanato-4-methoxycyclohexane can also be used as a versatile building block for the synthesis of various compounds. However, 1-Isocyanato-4-methoxycyclohexane has some limitations, such as its potential toxicity and the need for appropriate safety measures when handling it.
Direcciones Futuras
1-Isocyanato-4-methoxycyclohexane has several potential future directions for research. One potential direction is the synthesis of biodegradable polymers using 1-Isocyanato-4-methoxycyclohexane as a building block. Another potential direction is the use of 1-Isocyanato-4-methoxycyclohexane as a reagent for the preparation of chiral isocyanates, which can be used in the synthesis of chiral drugs. Furthermore, 1-Isocyanato-4-methoxycyclohexane can be used as a reactive intermediate in the synthesis of various compounds, including pharmaceuticals and agrochemicals.
Conclusion:
In conclusion, 1-Isocyanato-4-methoxycyclohexane is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis method of 1-Isocyanato-4-methoxycyclohexane involves the reaction of 4-methoxycyclohexanol with phosgene and triethylamine. 1-Isocyanato-4-methoxycyclohexane has been widely used in scientific research as a building block for the synthesis of various compounds. 1-Isocyanato-4-methoxycyclohexane acts as a reactive intermediate in various chemical reactions and can undergo polymerization reactions to form polyurethanes and other polymers. 1-Isocyanato-4-methoxycyclohexane has several advantages for lab experiments, but appropriate safety measures should be taken when handling it. Finally, 1-Isocyanato-4-methoxycyclohexane has several potential future directions for research, including the synthesis of biodegradable polymers and the preparation of chiral isocyanates.
Métodos De Síntesis
1-Isocyanato-4-methoxycyclohexane can be synthesized through the reaction of 4-methoxycyclohexanol with phosgene and triethylamine. The reaction results in the formation of 1-Isocyanato-4-methoxycyclohexane, which can be purified through distillation. The yield of 1-Isocyanato-4-methoxycyclohexane can be improved by optimizing the reaction conditions and using appropriate catalysts.
Aplicaciones Científicas De Investigación
1-Isocyanato-4-methoxycyclohexane has been widely used in scientific research due to its unique chemical properties. It can be used as a building block for the synthesis of various compounds, including polyurethanes, biodegradable polymers, and pharmaceuticals. 1-Isocyanato-4-methoxycyclohexane has also been used as a reagent for the preparation of chiral isocyanates, which are important intermediates in the synthesis of chiral drugs.
Propiedades
Número CAS |
196090-01-4 |
|---|---|
Nombre del producto |
1-Isocyanato-4-methoxycyclohexane |
Fórmula molecular |
C8H13NO2 |
Peso molecular |
155.19 g/mol |
Nombre IUPAC |
1-isocyanato-4-methoxycyclohexane |
InChI |
InChI=1S/C8H13NO2/c1-11-8-4-2-7(3-5-8)9-6-10/h7-8H,2-5H2,1H3 |
Clave InChI |
MVIXGCMOVSFUBO-UHFFFAOYSA-N |
SMILES |
COC1CCC(CC1)N=C=O |
SMILES canónico |
COC1CCC(CC1)N=C=O |
Sinónimos |
Cyclohexane, 1-isocyanato-4-methoxy- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



